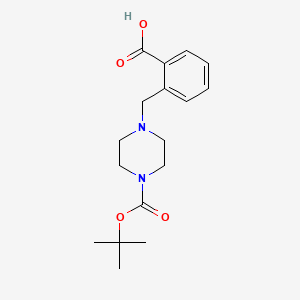
1-Boc-4-(2-羧基苄基)哌嗪
描述
1-Boc-4-(2-carboxybenzyl)piperazine is a chemical compound frequently employed as a versatile building block in organic synthesis. This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-carboxybenzyl group.
科学研究应用
1-Boc-4-(2-carboxybenzyl)piperazine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including piperazinyl amides.
Medicine: Integral in the synthesis of therapeutic agents targeting psychiatric disorders by interacting with D2 and 5-HT1A receptors.
Industry: Utilized in the production of various industrial chemicals and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The traditional preparation method for 1-Boc-4-(2-carboxybenzyl)piperazine involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. recent advancements have introduced more efficient synthetic routes. One such method uses diethylamine as a starting material, involving chlorination, Boc protection, and cyclization, resulting in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .
Industrial Production Methods
For industrial production, the process typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
1-Boc-4-(2-carboxybenzyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the Boc protecting group with other functional groups.
Coupling Reactions: Used in the synthesis of complex molecules by coupling with aryl halides.
Reductive Amination: Involves the reaction with biaryl aldehydes to form arylpiperazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically use strong acids or bases to facilitate the replacement of the Boc group.
Coupling Reactions: Often employ catalysts like CuBr/1,1′-bi-2-naphthol and bases such as K3PO4.
Reductive Amination: Utilizes reducing agents like sodium borohydride in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various arylpiperazine derivatives, which are crucial intermediates in the synthesis of biologically active compounds .
作用机制
The mechanism by which 1-Boc-4-(2-carboxybenzyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts on D2 and 5-HT1A receptors, influencing neurotransmitter activity and exhibiting potential therapeutic effects for psychiatric disorders .
相似化合物的比较
Similar Compounds
1-Boc-piperazine: Another N-Boc protected piperazine used in similar synthetic applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: An ester derivative used in various chemical syntheses.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with applications in organic synthesis.
Uniqueness
1-Boc-4-(2-carboxybenzyl)piperazine stands out due to its specific substitution pattern, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable tool in both research and industrial settings .
属性
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSZBPULTHYGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660869 | |
| Record name | 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-53-4 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




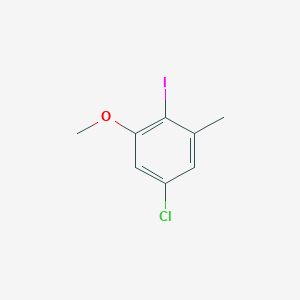

![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)
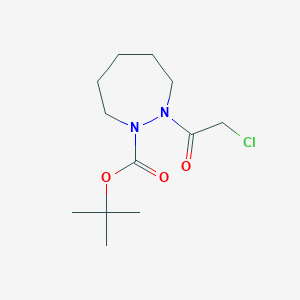
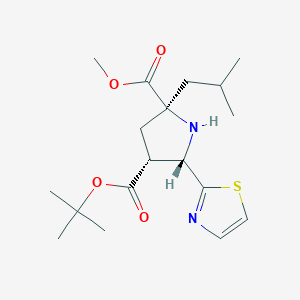

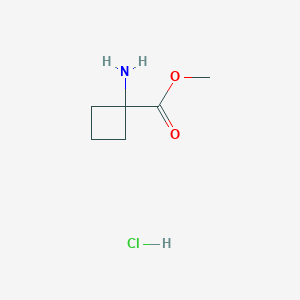
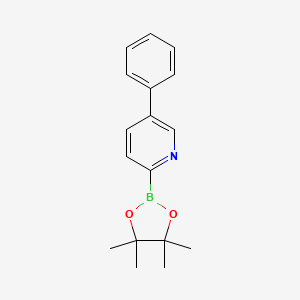
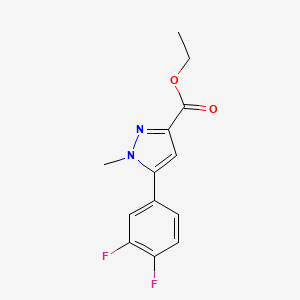
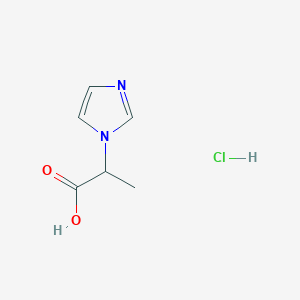
![5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1388145.png)
![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)
